N-(2,4-difluorophenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2,4-difluorophenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based sulfanyl acetamide derivative. Its structure features:
- A 1,2,4-triazole core substituted at position 3 with a sulfanyl-acetamide group.
- A 2-methoxyphenyl group at position 5 of the triazole ring.
- A 1H-pyrrol-1-yl moiety at position 4 of the triazole ring.
- An N-(2,4-difluorophenyl) acetamide side chain.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[5-(2-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N5O2S/c1-30-18-7-3-2-6-15(18)20-25-26-21(28(20)27-10-4-5-11-27)31-13-19(29)24-17-9-8-14(22)12-16(17)23/h2-12H,13H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMWHJUIYKEMNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by case studies and relevant research findings.
Chemical Structure and Properties
The compound features a 1,2,4-triazole ring, which is known for its diverse pharmacological properties. The presence of the difluorophenyl and methoxyphenyl groups contributes to its lipophilicity and potential for interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of 1,2,4-Triazole Derivatives
| Compound Type | Target Organism | MIC (µg/mL) |
|---|---|---|
| Triazole Derivative | S. aureus | 0.125 - 8 |
| Triazole Derivative | E. coli | 3.125 |
| Triazole Derivative | P. aeruginosa | 8 |
Anticancer Activity
The compound's structural components suggest potential anticancer activity. A study on similar triazole derivatives indicated that they could inhibit cancer cell proliferation through various mechanisms including apoptosis induction .
Case Study: Anticancer Screening
In a screening study involving multicellular spheroids, a related triazole compound demonstrated significant cytotoxicity against several cancer cell lines. The findings suggest that modifications in the triazole structure can enhance anticancer efficacy .
The biological activity of this compound may involve:
- Enzyme Inhibition : Triazoles often act as enzyme inhibitors, affecting pathways critical for microbial survival and cancer cell proliferation.
- Receptor Interaction : The compound may interact with specific receptors involved in cellular signaling pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications at various positions on the triazole ring and the attached phenyl groups can lead to enhanced potency and selectivity against specific targets.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Substitution at N-1 | Increased lipophilicity |
| Fluorine substitution | Enhanced receptor binding |
| Methoxy group presence | Improved solubility |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s analogs differ primarily in substituents on the triazole core and acetamide side chain. Key examples include:
Key Observations :
Physicochemical Properties
Comparative data on melting points, solubility, and stability:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
